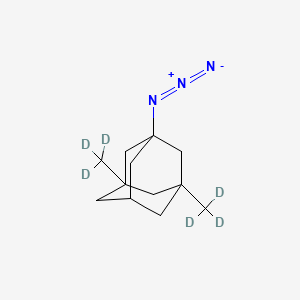
1-Azido-3,5-dimethyladamantane-d6
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Azido-3,5-dimethyladamantane-d6 is C12H13D6N3 . The structure can be represented by the SMILES string: [N-]=[N+]=NC@([2H])[2H])(C1)C2)(C[C@@H]1C3)C[C@]23C([2H])([2H])[2H] .Physical And Chemical Properties Analysis
The molecular weight of 1-Azido-3,5-dimethyladamantane-d6 is 211.34 g/mol . No other physical or chemical properties were found in the search results.Scientific Research Applications
Proteomics Research
1-Azido-3,5-dimethyladamantane-d6: is utilized in proteomics research as a biochemical tool . Its stable isotopic labeling allows for the precise tracking of proteins and peptides during experiments. This compound can be used to investigate protein interactions, post-translational modifications, and the dynamics of protein expression in response to various stimuli.
Analytical Method Development
In analytical chemistry, this compound is employed for the development and validation of analytical methods . It serves as a reference standard due to its stable isotopic labels, which are crucial for accurate quantification and identification of compounds in complex mixtures.
Pharmacological Studies
1-Azido-3,5-dimethyladamantane-d6: finds its application in pharmacology for the analytical method validation (AMV) and quality control (QC) during the production of pharmaceuticals . It is particularly useful in the development of generic drugs, where precise active ingredient quantification is essential.
Environmental Science
Environmental scientists use this compound as a standard for detecting environmental pollutants . The stable isotopic labels allow for the tracing of pollutants in various environmental samples, aiding in the study of their distribution and concentration in ecosystems.
Biochemical Research
In biochemistry, 1-Azido-3,5-dimethyladamantane-d6 is applied in the study of metabolic pathways . Its isotopic labels are used to trace biochemical reactions in vivo, providing insights into the metabolic processes of cells and organisms.
Chemical Engineering
This compound is also significant in chemical engineering, where it is used in process parameter control to ensure product quality . Its stable isotopic labels are beneficial in the synthesis, biosynthesis, purification, and characterization of chemical products.
Nanotechnology
In the field of nanotechnology, 1-Azido-3,5-dimethyladamantane-d6 can be used to study the surface chemistry of nanoparticles . Its unique properties may help in the functionalization of nanoparticles to enhance their stability, dispersibility, and interaction with biological systems.
Material Science
Lastly, in materials science, this compound’s stable isotopic labels are valuable for studying the properties of new materials . It can be used to investigate the interaction of materials with various chemicals and their stability under different environmental conditions.
properties
IUPAC Name |
1-azido-3,5-bis(trideuteriomethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFQAPSVRBSXEB-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-3,5-dimethyladamantane-d6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)











